Azocan-1-yl(cyclopentyl)methanone

Description

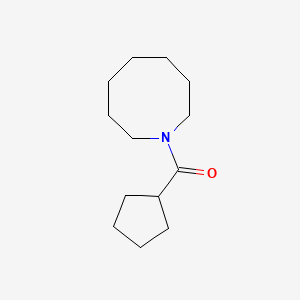

Azocan-1-yl(cyclopentyl)methanone is a ketone derivative featuring an 8-membered azocan ring (a saturated heterocycle with seven methylene groups and one nitrogen atom) linked via a carbonyl group to a cyclopentyl substituent. Its molecular formula is inferred as C₁₃H₂₃NO, with a molecular weight of approximately 209.33 g/mol (calculated). The azocan ring contributes conformational flexibility, while the cyclopentyl group introduces steric bulk and lipophilicity. This compound is structurally distinct from aryl-substituted methanones or phosphonates, positioning it as a unique scaffold in medicinal and organic chemistry .

Properties

IUPAC Name |

azocan-1-yl(cyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c15-13(12-8-4-5-9-12)14-10-6-2-1-3-7-11-14/h12H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTYVOYMDZDVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azocan-1-yl(cyclopentyl)methanone can be synthesized through a multi-step process involving the reaction of azocane with cyclopentanone. The general procedure involves the following steps:

Formation of Azocane: Azocane is synthesized by the cyclization of a suitable linear precursor under acidic conditions.

Reaction with Cyclopentanone: Azocane is then reacted with cyclopentanone in the presence of a suitable catalyst, such as a Lewis acid, to form the desired ketone product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include:

Catalytic Hydrogenation: To ensure complete conversion of intermediates.

Purification: Using techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Azocan-1-yl(cyclopentyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Azocan-1-yl(cyclopentyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of azocan-1-yl(cyclopentyl)methanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Comparison with Similar Methanone Derivatives

Key structural analogs include:

Key Differences :

- Substituents : Y206-5387’s halogenated phenyl group enhances electronegativity and lipophilicity (logP = 4.08) compared to the target’s aliphatic cyclopentyl (estimated logP ~3.5) .

- Functional Groups : S545-0296’s oxadiazole moiety may improve metabolic stability and hydrogen-bonding capacity, absent in the target .

Bond Dissociation and Stability Analysis

Evidence from cyclopentyl-containing compounds reveals:

- Cyclopentylamine (CPA) : N–C bond dissociation occurs at 5.7 eV , lower than other amines (e.g., tert-butylamine at ~8.3 eV), suggesting reduced stability for N-linked cyclopentyl groups .

- Heteroatom Influence : In linear chains, nitrogen lowers bond dissociation energy (e.g., ethyl radical loss at 8.3 eV for N vs. 9.0 eV for O) .

For the target compound, the cyclopentyl group is attached to a carbonyl carbon rather than directly to nitrogen. However, the proximity of the azocan nitrogen to the ketone may electronically stabilize the carbonyl group, indirectly influencing reactivity. Comparatively, Y206-5387’s aryl-ketone structure likely exhibits higher resonance stabilization due to conjugation with the aromatic ring .

Physicochemical Property Comparison

| Property | Target (Estimated) | Y206-5387 | S545-0296 |

|---|---|---|---|

| Molecular Weight | 209.33 | 287.73 | 303.41 |

| logP | ~3.5 | 4.08 | N/A |

| logSw (Solubility) | ~-4.0 | -4.55 | N/A |

| Polar Surface Area | ~17 Ų | 17.22 Ų | N/A |

Insights :

- The absence of halogen atoms in the target may reduce metabolic liabilities (e.g., oxidative dehalogenation) compared to Y206-5387 .

Pharmacokinetic and Reactivity Considerations

- Metabolic Stability : The cyclopentyl group may shield the ketone from enzymatic degradation, whereas Y206-5387’s aryl group could undergo cytochrome P450-mediated oxidation .

- Synthetic Accessibility : Silica gel chromatography (as used in related syntheses ) is likely applicable for purification, though steric hindrance from the cyclopentyl group may complicate reactions.

- Reactivity: The target’s ketone is less prone to hydrolysis than phosphonofluoridates (e.g., cyclopentyl isopropylphosphonofluoridate ), enhancing shelf stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.